
Mercury--palladium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury–palladium (1/1) is a compound formed by the combination of mercury and palladium in a 1:1 ratio. This compound is of significant interest in various fields due to its unique chemical properties and potential applications. Both mercury and palladium are transition metals, with mercury known for its liquid state at room temperature and palladium recognized for its catalytic properties in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mercury–palladium (1/1) can be achieved through various methods. One common approach involves the direct reaction of mercury and palladium salts in an aqueous solution. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of mercury–palladium (1/1) often involves the use of mercury(II) chloride and palladium(II) chloride as starting materials. These compounds are dissolved in a suitable solvent, and the reaction is facilitated by the addition of a reducing agent. The resulting product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Mercury–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of mercury and palladium, as well as the presence of other reagents.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions can occur in the presence of ligands that can replace one of the metal centers, leading to the formation of new complexes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of mercury(II) oxide and palladium(II) oxide, while reduction can yield elemental mercury and palladium .
Scientific Research Applications
Mercury–palladium (1/1) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers and bacterial infections.
Mechanism of Action
The mechanism by which mercury–palladium (1/1) exerts its effects involves the interaction of its metal centers with various molecular targets. In catalytic processes, palladium often facilitates the formation and breaking of chemical bonds, while mercury can enhance the reactivity of the compound. The specific pathways involved depend on the nature of the reaction and the substrates used .
Comparison with Similar Compounds
Mercury(II) chloride: Known for its use in organic synthesis and as a disinfectant.
Palladium(II) chloride: Widely used as a catalyst in organic reactions.
Platinum compounds: Similar to palladium in catalytic properties but often more expensive and less reactive.
Uniqueness: Mercury–palladium (1/1) is unique due to the combination of mercury’s liquid state and palladium’s catalytic properties.
Properties
CAS No. |
12162-27-5 |
|---|---|
Molecular Formula |
HgPd |
Molecular Weight |
307.01 g/mol |
IUPAC Name |
mercury;palladium |
InChI |
InChI=1S/Hg.Pd |
InChI Key |
ORLVBBQARMEANN-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


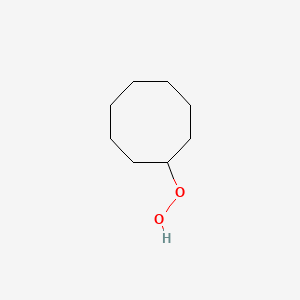
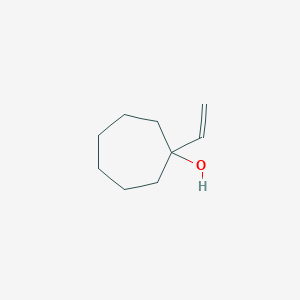
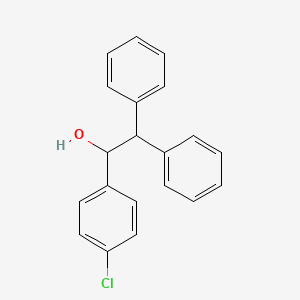
![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
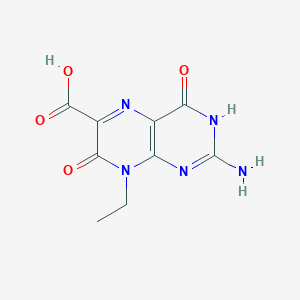
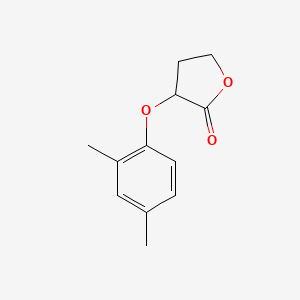
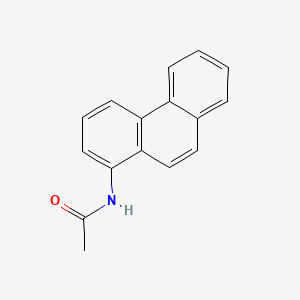

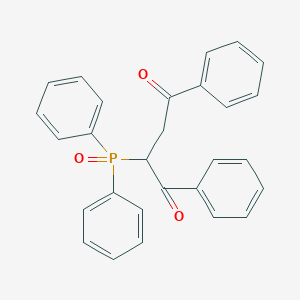
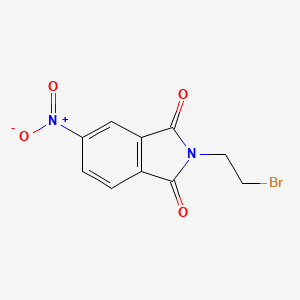
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)


